Cloprednol

Übersicht

Beschreibung

Cloprednol ist ein synthetisches Glukokortikoid, eine Klasse von Kortikosteroiden, die zur Reduzierung von Entzündungen und zur Unterdrückung des Immunsystems eingesetzt werden. Es wurde für seine potenzielle Anwendung bei der Behandlung von Erkrankungen wie Asthma und Arthritis untersucht .

Herstellungsmethoden

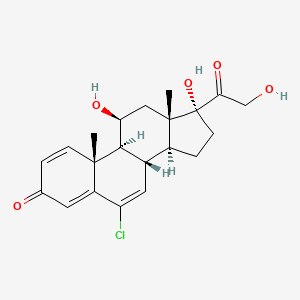

This compound wird synthetisiert, indem ein Chloratom am Kohlenstoff 6 eingeführt und eine Ungesättigung im B-Ring mit einer Doppelbindung zwischen den Kohlenstoffen 6 und 7 erzeugt wird. Diese Modifikation entfernt das Stereozentrum am Kohlenstoff 6, das in anderen Glukokortikoiden häufig mit Fluor oder Methyl substituiert ist . Der synthetische Weg beinhaltet mehrere Schritte, beginnend mit dem C21-Acetat von Cortisol .

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Modellverbindung verwendet, um die Auswirkungen der Halogenierung und Ungesättigung in Glukokortikoiden zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und die Genexpression.

Medizin: Wird auf seine potenzielle Anwendung bei der Behandlung von entzündlichen Erkrankungen wie Asthma und Arthritis untersucht

Wirkmechanismus

Cloprednol übt seine Wirkung aus, indem es an den Glukokortikoidrezeptor bindet, eine Art von Kernrezeptor. Nach der Bindung transloziert der Rezeptor-Liganden-Komplex in den Zellkern, wo er die Expression verschiedener Gene moduliert, die an Entzündungs- und Immunreaktionen beteiligt sind. Dieser Mechanismus macht this compound effektiv bei der Reduzierung von Entzündungen und der Unterdrückung des Immunsystems .

Wirkmechanismus

Target of Action

Cloprednol is a synthetic glucocorticoid . The primary target of this compound is the glucocorticoid receptor , a type of nuclear receptor that, when activated, can modulate the expression of various genes involved in inflammatory and immune responses . This makes this compound particularly effective in dampening the body’s inflammatory processes .

Mode of Action

The mechanism of action of this compound is rooted in its interaction with the glucocorticoid receptor . Upon administration, this compound binds to these receptors, which are located in the cytoplasm of target cells . Once bound, the receptor-drug complex translocates to the cell nucleus, where it can influence the transcription of various anti-inflammatory genes and suppress the transcription of pro-inflammatory genes . This dual action helps in reducing the overall inflammatory response in the body .

Biochemical Pathways

While specific biochemical pathways of this compound are not fully detailed in the available resources, it is known that glucocorticoids like this compound generally affect multiple biochemical pathways. These include pathways involved in inflammation, immune response, and stress response. By modulating the glucocorticoid receptor, this compound can influence these pathways and bring about its therapeutic effects .

Pharmacokinetics

It is known that the half-life of this compound ranges from 18 h to 27 h, and the oral clearance (CL/F) was determined to be 15-22 l/h . These properties can impact the bioavailability of this compound, influencing its therapeutic effects.

Result of Action

The result of this compound’s action is a reduction in inflammation and immune response. This makes it effective in the treatment of conditions such as arthritis and asthma . By binding to the glucocorticoid receptor and modulating gene expression, this compound can reduce the production of pro-inflammatory molecules and increase the production of anti-inflammatory molecules .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect the metabolism of this compound. For example, the metabolism of Abemaciclib can be increased when combined with this compound . Additionally, patient-specific factors such as age, sex, genetic variations, and overall health status can also influence the action, efficacy, and stability of this compound.

Biochemische Analyse

Biochemical Properties

Cloprednol is a small molecule with a chemical formula of C21H25ClO5 . It interacts with various biomolecules, primarily proteins, in the body to exert its effects. As a glucocorticoid, it is likely to interact with the glucocorticoid receptor, a type of nuclear receptor protein . The nature of these interactions is typically non-covalent and involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It is indicated in the treatment of asthma, suggesting that it has effects on immune cells and lung epithelial cells . This compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

. As a glucocorticoid, it is likely to exert its effects at the molecular level by binding to the glucocorticoid receptor. This binding can lead to changes in gene expression, potentially causing enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

One study noted significant improvement in peak expiratory flow rate during a study period with this compound

Vorbereitungsmethoden

Cloprednol is synthesized by introducing a chlorine atom at carbon 6 and creating unsaturation in the B-ring with a double bond between carbons 6 and 7. This modification removes the stereocenter at carbon 6, which is often substituted with fluorine or methyl in other glucocorticoids . The synthetic route involves multiple steps, starting from the C21 acetate of cortisol .

Analyse Chemischer Reaktionen

Cloprednol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen modifizieren.

Substitution: Das Chloratom am Kohlenstoff 6 kann durch andere Halogene oder funktionelle Gruppen substituiert werden. Zu den gebräuchlichen Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. .

Vergleich Mit ähnlichen Verbindungen

Cloprednol ist aufgrund des Vorhandenseins eines Chloratoms am Kohlenstoff 6 und der Ungesättigung im B-Ring einzigartig. Ähnliche Verbindungen umfassen:

Prednison: Ein synthetisches Glukokortikoid mit einer ähnlichen Struktur, jedoch ohne das Chloratom.

Prednisolon: Ein weiteres synthetisches Glukokortikoid, das ein Metabolit von Prednison ist.

Fludrocortison: Ein synthetisches Glukokortikoid mit Fluor am Kohlenstoff 9, bekannt für seine starke entzündungshemmende Wirkung

Diese Verbindungen teilen ähnliche Wirkmechanismen, unterscheiden sich aber in ihren spezifischen Modifikationen, was sich auf ihre Potenz, Wirksamkeit und Nebenwirkungsprofile auswirken kann.

Biologische Aktivität

Cloprednol is a synthetic glucocorticoid that exhibits significant anti-inflammatory and immunosuppressive properties. It is primarily utilized in the treatment of conditions such as asthma and arthritis , where it helps modulate immune responses and alleviate symptoms associated with these diseases. The compound's mechanism of action involves binding to glucocorticoid receptors, leading to the modulation of gene expression involved in inflammatory pathways.

Pharmacokinetics

This compound demonstrates nonlinear plasma protein binding, which affects its pharmacokinetic profile. Key pharmacokinetic parameters include:

- Half-life : Ranges from 1.8 to 2.7 hours.

- Oral Clearance (CL/F) : Approximately 15-22 L/h.

The free, unbound concentration of this compound is crucial for understanding its pharmacodynamic effects, particularly on immune cells such as lymphocytes and granulocytes. The effective concentration (E50) values for unbound this compound are:

- Granulocytes : 3.6 to 4.7 ng/ml

- Lymphocytes : 1.2 to 4.6 ng/ml

This pharmacokinetic-pharmacodynamic (PK/PD) model effectively predicts the observed immunosuppressive effects of this compound, consistent with its glucocorticoid receptor binding affinities .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value Range |

|---|---|

| Half-life | 1.8 - 2.7 hours |

| Oral Clearance (CL/F) | 15 - 22 L/h |

| E50 (Granulocytes) | 3.6 - 4.7 ng/ml |

| E50 (Lymphocytes) | 1.2 - 4.6 ng/ml |

Biological Activity

This compound's biological activity primarily stems from its ability to modulate immune responses through glucocorticoid receptor activation, leading to:

- Inhibition of Inflammatory Cytokines : this compound reduces the production of pro-inflammatory cytokines, thereby decreasing inflammation.

- Effects on Immune Cells : It influences the function and proliferation of various immune cells, including T cells and macrophages.

Case Studies

- Asthma Management : In clinical settings, this compound has shown efficacy in reducing asthma symptoms through its anti-inflammatory effects on the airways.

- Arthritis Treatment : Patients with arthritis have benefitted from this compound's ability to alleviate joint inflammation and pain, contributing to improved quality of life.

This compound acts by binding to glucocorticoid receptors in target tissues, leading to:

- Modulation of gene expression related to inflammation.

- Induction of anti-inflammatory proteins while suppressing pro-inflammatory mediators.

This dual action is critical for its therapeutic effects in inflammatory diseases.

| Mechanism | Description |

|---|---|

| Glucocorticoid Receptor Binding | Activates anti-inflammatory gene expression |

| Cytokine Modulation | Decreases pro-inflammatory cytokines |

| Immune Cell Regulation | Alters function and proliferation of immune cells |

Eigenschaften

IUPAC Name |

(8S,9S,10R,11S,13S,14S,17R)-6-chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClO5/c1-19-5-3-11(24)7-14(19)15(22)8-12-13-4-6-21(27,17(26)10-23)20(13,2)9-16(25)18(12)19/h3,5,7-8,12-13,16,18,23,25,27H,4,6,9-10H2,1-2H3/t12-,13-,16-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTJIBEDMAQUYSZ-FDNPDPBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)CO)O)C=C(C4=CC(=O)C=CC34C)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)C=C(C4=CC(=O)C=C[C@]34C)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022849 | |

| Record name | Cloprednol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5251-34-3 | |

| Record name | Cloprednol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5251-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cloprednol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005251343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cloprednol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13843 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cloprednol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cloprednol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOPREDNOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SYP56O3GJG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.